molecular formula C10H17NO2 B1332346 Octahydro-quinolizine-1-carboxylic acid CAS No. 90978-66-8

Octahydro-quinolizine-1-carboxylic acid

Cat. No.: B1332346
CAS No.: 90978-66-8
M. Wt: 183.25 g/mol
InChI Key: ZYQJGZAVMHNFNY-UHFFFAOYSA-N
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Description

Octahydro-quinolizine-1-carboxylic acid is a chemical compound with the molecular formula C10H17NO2 . It has an average mass of 183.247 Da and a monoisotopic mass of 183.125931 Da . It is also known by other names such as 2H-Quinolizine-1-carboxylic acid, octahydro-, and Lupinan-11-oic acid .


Molecular Structure Analysis

The systematic name for this compound is Octahydro-2H-quinolizine-1-carboxylic acid . The SMILES string representation is C1CCN2CCCC(C2C1)C(=O)O and the standard InChI is InChI=1S/C10H17NO2/c12-10(13)8-4-3-7-11-6-2-1-5-9(8)11/h8-9H,1-7H2,(H,12,13) .


Physical and Chemical Properties Analysis

This compound has a density of 1.2±0.1 g/cm3, a boiling point of 316.7±25.0 °C at 760 mmHg, and a flash point of 145.3±23.2 °C . It has 3 H bond acceptors, 1 H bond donor, and 1 freely rotating bond . Its polar surface area is 41 Å2 and its molar volume is 159.0±5.0 cm3 .

Scientific Research Applications

Multifaceted Synthesis for Diverse Applications

  • Nature-Inspired Scaffolds for Drug Discovery : A study by Srinivasulu et al. (2018) focused on the synthesis of complex nature-inspired scaffolds using octahydroindolo[2,3-a]quinolizine, which forms the basic framework of over 2000 distinct natural products. This methodology is significant in drug discovery, demonstrating high diastereoselectivity and potential applications in cancer therapy.

Biological Activities and Potential Therapeutic Uses

  • Anti-HIV Activity : Xu et al. (2009) synthesized 4-Oxo-4H-quinolizine-3-carboxylic acid derivatives and screened them for HIV integrase inhibitory activity. This suggests a potential role in anti-HIV therapies (Xu et al., 2009).

Chemical Synthesis and Derivative Analysis

  • Luminescent Properties and Crystal Structures : Packiaraj et al. (2014) examined the luminescent properties of various quinolizine derivatives, demonstrating their potential in fluorescent emissions and structural analysis (Packiaraj et al., 2014).
  • Stereoselective Synthesis : Sankar et al. (2015) developed a natural product-inspired synthesis of a tetrahydroindolo[2,3-a]quinolizine compound library, indicating the versatility of this scaffold in drug design (Sankar et al., 2015).

Properties

IUPAC Name

2,3,4,6,7,8,9,9a-octahydro-1H-quinolizine-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO2/c12-10(13)8-4-3-7-11-6-2-1-5-9(8)11/h8-9H,1-7H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYQJGZAVMHNFNY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN2CCCC(C2C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70339733
Record name octahydro-quinolizine-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70339733
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90978-66-8
Record name octahydro-quinolizine-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70339733
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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